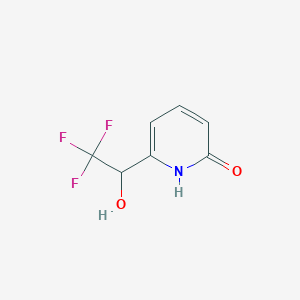
rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This process can be achieved through various methods, including the use of chiral sulfinamides as auxiliaries in the stereoselective synthesis of amines and their derivatives . The reaction conditions often involve the use of tert-butanesulfinamide and other chiral catalysts to achieve high enantioselectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological activity or improved chemical stability.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals, where its chiral properties are crucial for the development of enantiomerically pure drugs . Additionally, this compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This selective binding is essential for its effectiveness in various biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride include other chiral amines and pyrrolidine derivatives. These compounds share structural similarities but may differ in their specific applications and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the resulting enantioselectivity in its reactions. This uniqueness makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Eigenschaften
CAS-Nummer |
1993217-93-8 |
|---|---|
Molekularformel |
C6H16Cl2N2O |
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
InChI-Schlüssel |
DZLFLRAVIZGQMT-KXSOTYCDSA-N |
SMILES |
CN(C)C1CNCC1O.Cl.Cl |
Isomerische SMILES |
CN(C)[C@H]1CNC[C@H]1O.Cl.Cl |
Kanonische SMILES |
CN(C)C1CNCC1O.Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)


![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
